molecular formula C14H11F3O B188740 4-(Trifluoromethyl)benzhydrol CAS No. 395-23-3

4-(Trifluoromethyl)benzhydrol

Cat. No.: B188740
CAS No.: 395-23-3
M. Wt: 252.23 g/mol
InChI Key: LIZDGCXCDJOWBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzhydrol can be synthesized through various methods. One common approach involves the reduction of 4-(trifluoromethyl)benzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically proceeds in an organic solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. The product is often purified using techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzhydrol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-(trifluoromethyl)benzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 4-(trifluoromethyl)benzyl alcohol using stronger reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

Scientific Research Applications

4-(Trifluoromethyl)benzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzhydrol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group (-CF3) enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethyl)phenol

Comparison: 4-(Trifluoromethyl)benzhydrol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds like 4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)benzyl alcohol .

Properties

IUPAC Name

phenyl-[4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZDGCXCDJOWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293288
Record name 4-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-23-3
Record name 395-23-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzhydrol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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